Methyl 4-(4-methylphenyl)-3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate
CAS No.: 941888-41-1
Cat. No.: VC6335526
Molecular Formula: C20H19NO4S2
Molecular Weight: 401.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941888-41-1 |
|---|---|
| Molecular Formula | C20H19NO4S2 |
| Molecular Weight | 401.5 |
| IUPAC Name | methyl 4-(4-methylphenyl)-3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate |
| Standard InChI | InChI=1S/C20H19NO4S2/c1-13-4-8-15(9-5-13)17-12-26-18(20(22)25-3)19(17)27(23,24)21-16-10-6-14(2)7-11-16/h4-12,21H,1-3H3 |
| Standard InChI Key | ZAZCXFVNVUGBFZ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC=C(C=C3)C)C(=O)OC |
Introduction
Methyl 4-(4-methylphenyl)-3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate is a complex organic compound featuring a thiophene ring, which is a five-membered ring containing sulfur. This compound is of significant interest in organic chemistry and medicinal research due to its unique structural features and potential biological activities.
Structural Features
The compound includes a thiophene ring substituted with both a sulfamoyl group and an aromatic ring. The presence of multiple aromatic rings contributes to its stability and potential biological activity, making it a subject of interest in medicinal chemistry and organic synthesis. The molecular formula and weight of this compound are not explicitly mentioned in the available literature, but similar compounds typically have molecular weights around 300-320 g/mol.
Synthesis
The synthesis of methyl 4-(4-methylphenyl)-3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate typically involves several key steps, including the formation of the thiophene ring and the introduction of the sulfamoyl group. Optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity. Common solvents for these reactions include dichloromethane or dimethylformamide, while bases such as triethylamine may be employed to facilitate the reaction.
Biological Activities
Thiophene derivatives, including those with sulfamoyl groups, are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties. The specific biological activities of methyl 4-(4-methylphenyl)-3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate would depend on its interaction with biological targets, which could involve enzyme inhibition or receptor binding.
Applications
This compound can be used as a building block in the synthesis of more complex molecules due to its unique structural features. Its applications span various fields, including pharmaceuticals and materials science.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate | Features a dimethylphenyl group | Enhanced solubility due to additional methyl groups |
| Methyl 3-[(3-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate | Contains a chlorophenyl group | Different substitution pattern affects reactivity |
| Methyl 4-(4-methylphenyl)-3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate | Features two 4-methylphenyl groups | Potential for increased biological activity due to aromatic ring interactions |
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